3-Methoxycyclopent-2-enone
Overview
Description
3-Methoxycyclopent-2-enone is an organic compound with the molecular formula C6H8O2. It is a cyclopentenone derivative, characterized by a methoxy group attached to the third carbon of the cyclopentene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the specific context of its use .
Mode of Action
3-Methoxycyclopent-2-enone interacts with its targets through chemical reactions, leading to the formation of new compounds . The exact nature of these interactions and the resulting changes would depend on the specific targets and the conditions under which the reactions occur.
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it could potentially affect multiple pathways depending on its targets .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets . As a chemical used in synthesis, its primary effect would be the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions in which this compound is involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxycyclopent-2-enone can be synthesized through various methods. One common approach involves the methoxylation of cyclopent-2-enone. This reaction typically requires a methoxy donor, such as methanol, in the presence of an acid catalyst. The reaction conditions often involve heating the reactants to facilitate the substitution of the hydrogen atom with a methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to cyclopentanone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-methoxycyclopentanone or 3-methoxycyclopentanoic acid.
Reduction: Formation of 3-methoxycyclopentanone.
Substitution: Formation of various substituted cyclopentenones depending on the substituent introduced.
Scientific Research Applications
3-Methoxycyclopent-2-enone has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of various commercial products.
Comparison with Similar Compounds
3-Ethoxycyclopent-2-enone: Similar structure with an ethoxy group instead of a methoxy group.
2-Methylcyclopent-2-enone: Contains a methyl group at the second carbon.
Cyclopent-2-enone: The parent compound without any substituents.
Uniqueness: 3-Methoxycyclopent-2-enone is unique due to the presence of the methoxy group, which influences its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-methoxycyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCFCILAJVNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349192 | |
Record name | 3-Methoxycyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4683-50-5 | |
Record name | 3-Methoxycyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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